molecular formula C7H12N4 B13413357 N4,N4,N6-trimethylpyrimidine-4,6-diamine

N4,N4,N6-trimethylpyrimidine-4,6-diamine

Cat. No.: B13413357
M. Wt: 152.20 g/mol
InChI Key: NHAURMKXZLKLPE-UHFFFAOYSA-N
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Description

N4,N4,N6-trimethylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4,N6-trimethylpyrimidine-4,6-diamine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine-4,6-diamine with methylating agents under controlled conditions. For example, the reaction can be carried out using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N4,N4,N6-trimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4,N4,N6-trimethylpyrimidine-4,6-dione, while substitution reactions can produce various N-alkylated derivatives .

Scientific Research Applications

N4,N4,N6-trimethylpyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4,N6-trimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4,N6-trimethylpyrimidine-4,6-diamine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-N,4-N,6-N-trimethylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4/c1-8-6-4-7(11(2)3)10-5-9-6/h4-5H,1-3H3,(H,8,9,10)

InChI Key

NHAURMKXZLKLPE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=N1)N(C)C

Origin of Product

United States

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